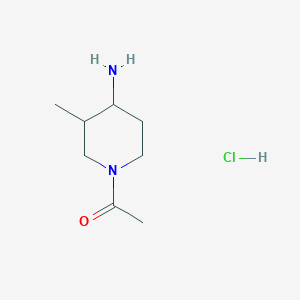
2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride
Übersicht
Beschreibung
2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropylamino group attached to a pyridin-4-yl moiety, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride typically involves multiple steps, starting with the reaction of cyclopropylamine with pyridine derivatives. The reaction conditions may include the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and the use of catalysts to increase the yield and purity of the final product. The process would be optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. These derivatives may have different applications in research and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules
Biology: In biological research, 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride can be used to study enzyme inhibition, receptor binding, and other biological processes. Its interaction with biological targets can provide insights into the mechanisms of various biochemical pathways.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could be used as a lead compound for developing new drugs to treat diseases such as cancer, inflammation, or neurological disorders.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism by which 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways and molecular targets involved would need to be determined through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
2-(Cyclopropylamino)nicotinic acid
2-(Cyclopropylamino)benzonitrile
Cyclopropylamine derivatives
Uniqueness: 2-(Cyclopropylamino)-2-(pyridin-4-yl)propanamide dihydrochloride stands out due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the presence of the pyridin-4-yl group and the specific amide functionality make this compound unique.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2-(cyclopropylamino)-2-pyridin-4-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-11(10(12)15,14-9-2-3-9)8-4-6-13-7-5-8;;/h4-7,9,14H,2-3H2,1H3,(H2,12,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANSQVVSGIGKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)N)NC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)


![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)


![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)


amine hydrochloride](/img/structure/B1376555.png)



